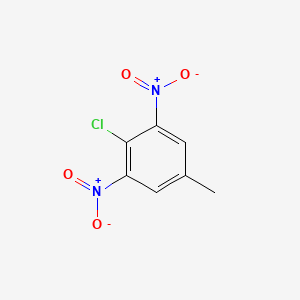

4-Chloro-3,5-dinitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105591. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDVARRGYWIJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200617 | |

| Record name | 4-Chloro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-65-3 | |

| Record name | 2-Chloro-5-methyl-1,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5264-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005264653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5264-65-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Chloro-3,5-dinitrotoluene from 4-hydroxy-3,5-dinitrotoluene

An In-depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3,5-dinitrotoluene, a valuable chemical intermediate, from its phenolic precursor, 4-hydroxy-3,5-dinitrotoluene. The conversion of a phenolic hydroxyl group to a chlorine atom is a non-trivial transformation due to the inherent stability of the aromatic carbon-oxygen bond. This document elucidates the mechanistic rationale for reagent selection, contrasting the efficacy of phosphorus oxychloride with other common chlorinating agents. A detailed, field-proven experimental protocol is presented, including reaction setup, workup, purification, and expected yields. Furthermore, this guide emphasizes critical safety protocols and hazard management associated with the reagents and the product. Characterization techniques are also discussed to ensure the validation of the final compound. This paper is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a robust and reliable method for this specific transformation.

Introduction

This compound is an important building block in organic synthesis, often utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a reactive chlorine atom activated by two electron-withdrawing nitro groups, makes it a versatile substrate for nucleophilic aromatic substitution reactions.

The synthesis of this compound from 4-hydroxy-3,5-dinitrotoluene presents a classic chemical challenge: the cleavage of a strong, resonance-stabilized phenolic carbon-oxygen (C-O) bond and its replacement with a carbon-chlorine (C-Cl) bond. Direct substitution is generally infeasible. This guide details a reliable method utilizing phosphorus oxychloride (POCl₃) in the presence of a base, a procedure that efficiently overcomes the energetic barrier of this transformation.

Mechanistic Considerations: The Challenge of Phenolic Chlorination

The direct conversion of phenols to aryl chlorides is significantly more challenging than the corresponding conversion of aliphatic alcohols to alkyl chlorides. The primary reason lies in the electronic structure of the phenol.

The Inherent Stability of the Phenolic C-O Bond

In phenols, the lone pair of electrons on the oxygen atom participates in resonance with the aromatic ring. This delocalization imparts a partial double-bond character to the C-O bond, strengthening it considerably. Consequently, nucleophilic substitution reactions that require the cleavage of this bond, such as an Sₙ2-type attack on the sp²-hybridized carbon, are not viable under normal conditions[1][2]. Therefore, the hydroxyl group must first be converted into a better leaving group.

A Survey of Common Chlorinating Agents

Several reagents are commonly employed for converting hydroxyl groups to chlorides, but their effectiveness varies greatly when applied to phenols.

-

Thionyl Chloride (SOCl₂): While highly effective for aliphatic alcohols, its reaction with phenols is complex and does not reliably produce aryl chlorides[1][3][4]. The reaction often requires harsh conditions and can lead to the formation of diaryl sulfites or other byproducts[3].

-

Phosphorus Pentachloride (PCl₅): This reagent is also a standard choice for converting alcohols to alkyl chlorides[5]. However, when reacting with phenols, the major product is often a triaryl phosphate, with the desired aryl chloride being only a minor byproduct[2][6]. This is because the intermediate aryloxyphosphorus tetrachloride is susceptible to further reaction with the phenol starting material.

-

Phosphorus Oxychloride (POCl₃): This reagent proves to be a more suitable choice for the chlorination of many phenolic compounds, including the electron-deficient 4-hydroxy-3,5-dinitrotoluene. The reaction proceeds by converting the hydroxyl group into a dichlorophosphate ester. This ester is an excellent leaving group, facilitating the subsequent nucleophilic attack by a chloride ion. The presence of a tertiary amine base, such as diethylaniline, is crucial to neutralize the HCl generated during the formation of the intermediate, thereby driving the reaction to completion.

Figure 1: Proposed mechanism for the conversion of 4-hydroxy-3,5-dinitrotoluene to this compound using phosphorus oxychloride.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures and provides a reliable method for the preparation of this compound[7].

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (parts) | Moles (approx.) |

| 4-Hydroxy-3,5-dinitrotoluene | 3661-33-8 | 214.12 | 100 | 0.47 |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 750 (by vol.) | - |

| Diethylaniline | 91-66-7 | 149.23 | 1250 (by vol.) | - |

| Methylene Chloride (DCM) | 75-09-2 | 84.93 | q.s. for extraction | - |

| Ethanol | 64-17-5 | 46.07 | q.s. for recrystallization | - |

| Ice | N/A | 18.02 | q.s. for quenching | - |

Equipment Setup

-

A three-necked round-bottom flask of appropriate size.

-

Mechanical stirrer.

-

Heating mantle with a temperature controller.

-

Condenser.

-

Thermometer.

-

Separatory funnel.

-

Rotary evaporator.

-

Büchner funnel and flask for vacuum filtration.

Step-by-Step Synthesis Procedure

Figure 2: A streamlined workflow for the synthesis and purification of this compound.

-

Reaction Setup: In a properly sized three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine 100 parts (approx. 0.47 mol) of 4-hydroxy-3,5-dinitrotoluene, 750 parts by volume of phosphorus oxychloride, and 1250 parts by volume of diethylaniline (previously dried over calcium carbonate)[7].

-

Heating: With continuous stirring, heat the reaction mixture to approximately 90°C[7].

-

Reaction Time: Maintain the temperature and stirring for about 2.5 hours[7]. Monitor the reaction progress if possible (e.g., by TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture slightly and carefully pour it onto a large amount of crushed ice in a large beaker. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will release HCl fumes.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous slurry with methylene chloride[7]. Perform multiple extractions to ensure complete recovery of the product.

-

Solvent Removal: Combine the organic extracts and remove the methylene chloride using a rotary evaporator to yield the crude product[7].

Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol.

-

Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filtration: Collect the purified crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them thoroughly.

Process Parameters and Yield

| Parameter | Value | Source |

| Reaction Temperature | ~90°C | [7] |

| Reaction Time | ~2.5 hours | [7] |

| Reported Yield | ~70% of theoretical | [7] |

| Product Melting Point | 112°C - 113°C | [7] |

Characterization and Analytical Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point in the expected range (112-113°C) is a strong indicator of purity[7].

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the final product and to track the disappearance of the starting material[8]. A typical mobile phase might consist of acetonitrile and water with an acid modifier[8].

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group protons, with integration values consistent with the structure.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

-

FT-IR: The infrared spectrum should show the absence of a broad O-H stretch from the starting phenol and the presence of characteristic peaks for C-Cl, C-NO₂, and aromatic C-H bonds.

-

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. The procedure must be carried out in a well-ventilated chemical fume hood by trained personnel.

Reagent Hazards

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water to release phosphoric acid and corrosive hydrogen chloride gas. Avoid inhalation of vapors and contact with skin and eyes.

-

Diethylaniline: Toxic and readily absorbed through the skin. It is also combustible.

-

4-Hydroxy-3,5-dinitrotoluene & this compound: Dinitroaromatic compounds are toxic and should be handled with care. They may be harmful if swallowed, inhaled, or absorbed through the skin[9][10]. As with many nitroaromatic compounds, there is a potential risk of explosion, especially upon heating, so thermal stability should be considered.

Procedural Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton)[9][10].

-

Ventilation: Ensure the reaction is performed in an efficient fume hood to prevent exposure to volatile and corrosive fumes[9].

-

Quenching: The addition of the reaction mixture to ice is extremely exothermic. This must be done slowly and cautiously to control the release of energy and fumes.

Waste Disposal

-

Aqueous Waste: The acidic aqueous layer from the workup should be neutralized before disposal according to institutional guidelines.

-

Organic Waste: Halogenated organic solvents and waste should be collected in a designated, properly labeled waste container for hazardous waste disposal.

Conclusion

The synthesis of this compound from its corresponding phenol is an effective transformation when the appropriate reagents and conditions are selected. The use of phosphorus oxychloride in the presence of diethylaniline successfully converts the stable phenolic hydroxyl group into a chloro substituent with a good yield. This guide provides a detailed, logical framework for this synthesis, from mechanistic understanding to practical execution and safety considerations. By following this protocol, researchers can reliably produce this important chemical intermediate for further synthetic applications.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Filo. (n.d.). What happens when benzene with an -OH group (phenol) reacts with PCl5?. Retrieved from [Link]

-

Filo. (n.d.). Phenol react with socl2. Retrieved from [Link]

-

Bissinger, W. E., & Kung, F. (1948). A Study of the Reaction of Phenol with Thionyl Chloride. Journal of the American Chemical Society, 70(8), 2664–2665. Retrieved from [Link]

-

Quora. (2018, December 9). Does phenol react with thionyl chloride?. Retrieved from [Link]

-

Quora. (2020, July 18). What is the mechanism of reaction between phenol and phosphorus pentachloride?. Retrieved from [Link]

-

Coover, H. W., & D'Ianni, J. D. (1959). Reaction of Phenols with Phosphorus Pentachloride. The Journal of Organic Chemistry, 24(10), 1563–1565. Retrieved from [Link]

-

Quora. (2019, January 24). What happens when phenol reacts with PCl5?. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorus pentachloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 4-Chloro-3,5-dinitrotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrotoluene is a key chemical intermediate in various synthetic pathways. Its molecular structure, characterized by a toluene backbone substituted with a chlorine atom and two nitro groups, imparts specific reactivity that is harnessed in the synthesis of more complex molecules. Accurate and comprehensive characterization of this compound is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream products. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By understanding the correlation between the spectral features and the molecular structure, researchers can confidently identify and assess the purity of this important chemical entity.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The aromatic ring, the methyl group, the chloro substituent, and the two nitro groups all contribute uniquely to the NMR and IR spectra. The symmetry of the molecule is a critical factor in interpreting the number and multiplicity of signals observed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~8.5 | Singlet | 2H |

| -CH₃ | ~2.6 | Singlet | 3H |

Interpretation of the ¹H NMR Spectrum

The two aromatic protons are chemically equivalent due to the plane of symmetry bisecting the C-Cl bond and the methyl-bearing carbon. The strong electron-withdrawing nature of the two adjacent nitro groups significantly deshields these protons, causing their resonance to appear far downfield, estimated to be around 8.5 ppm. As they are equivalent and have no adjacent protons, their signal is expected to be a singlet.

The three protons of the methyl group are also equivalent and will give rise to a single signal. This signal is expected to be a singlet and will appear in the typical region for a methyl group attached to an aromatic ring, estimated around 2.6 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will reflect the number of unique carbon environments.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-CH₃ | ~140 |

| C-H | ~125 |

| C-NO₂ | ~148 |

| C-Cl | ~135 |

| -CH₃ | ~20 |

Interpretation of the ¹³C NMR Spectrum

Due to the molecule's symmetry, there are five distinct carbon signals expected in the ¹³C NMR spectrum.

-

C-CH₃: The carbon atom of the aromatic ring bonded to the methyl group.

-

C-H: The two equivalent carbon atoms of the aromatic ring bonded to hydrogen atoms.

-

C-NO₂: The two equivalent carbon atoms of the aromatic ring bonded to the nitro groups. The strong electron-withdrawing effect of the nitro group will cause these carbons to be significantly deshielded, resulting in a downfield chemical shift.

-

C-Cl: The carbon atom of the aromatic ring bonded to the chlorine atom.

-

-CH₃: The carbon atom of the methyl group, which will appear at the most upfield position.

The interpretation of these chemical shifts can be further validated by comparison with the known ¹³C NMR data of similar compounds like 4-chloro-3-nitrotoluene.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro groups, the aromatic ring, and the C-Cl bond. A gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2]

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1355 - 1315 |

| C=C Aromatic Stretch | 1600 - 1450 |

| C-H Aromatic Stretch | 3100 - 3000 |

| C-Cl Stretch | 800 - 600 |

| C-H Alkyl Stretch | 2975 - 2850 |

Interpretation of the IR Spectrum

The most prominent features in the IR spectrum of this compound will be the strong absorption bands corresponding to the nitro groups. The asymmetric and symmetric stretching vibrations of the N-O bonds are expected in the regions of 1550-1500 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The presence of a halogen on the aromatic ring can influence the exact position of these bands. The spectrum will also display characteristic absorptions for the aromatic ring, including C=C stretching vibrations and C-H stretching vibrations. The C-Cl stretching vibration will be observed in the fingerprint region.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following detailed protocols are provided. These protocols are designed to be self-validating, with checkpoints to ensure proper sample preparation and instrument setup.

¹H and ¹³C NMR Spectroscopy: A Step-by-Step Protocol

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound using a standard NMR spectrometer.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Select a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

To remove any particulate matter, filter the solution through a pipette containing a small cotton plug into a clean, dry 5 mm NMR tube.

-

Securely cap the NMR tube to prevent solvent evaporation.

-

-

Instrument Setup and Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer's magnetic field frequency to the deuterium signal of the solvent. This is a critical step for maintaining field stability during the experiment.

-

Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity. This process is typically automated and results in sharp, well-resolved NMR signals.

-

Acquire the ¹H NMR spectrum. Standard acquisition parameters are usually sufficient.

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

-

Phase the spectra to ensure that all peaks are in the absorptive mode and have a flat baseline.

-

Calibrate the chemical shift axis. This is typically done by setting the chemical shift of a reference compound, such as tetramethylsilane (TMS), to 0 ppm, or by referencing the residual solvent peak.

-

For the ¹H NMR spectrum, integrate the area under each signal to determine the relative number of protons contributing to each signal.

-

Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy: A Step-by-Step Protocol

This protocol describes the preparation of a solid sample for analysis by Fourier-transform infrared (FTIR) spectroscopy using the KBr pellet method.

Caption: Workflow for IR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation (KBr Pellet Method):

-

Take approximately 1-2 mg of this compound and grind it into a fine powder using an agate mortar and pestle.

-

Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of this mixture.

-

Transfer a portion of the mixture to the anvil of a pellet press.

-

Assemble the press and apply pressure (typically several tons) for a few minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum with the empty sample compartment. This will account for absorptions from atmospheric water and carbon dioxide.

-

Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum.

-

-

Data Processing:

-

The spectrometer's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and label their wavenumbers (in cm⁻¹).

-

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. This guide has detailed the expected spectral features and provided robust protocols for their acquisition. By adhering to these methodologies, researchers and scientists can ensure the accurate identification and quality assessment of this important chemical compound, thereby upholding the integrity of their research and development endeavors.

References

-

NIST/EPA Gas-Phase Infrared Database. Benzene, 2-chloro-5-methyl-1,3-dinitro-. Available from: [Link]

Sources

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Chloro-3,5-dinitrotoluene

This guide provides a comprehensive overview of this compound, a key chemical intermediate. The following sections detail its fundamental properties, a robust synthesis protocol with mechanistic insights, critical safety and handling procedures, and modern analytical methodologies. This document is structured to provide both foundational knowledge and actionable, field-proven insights for laboratory and development applications.

Core Compound Identification and Properties

This compound, also known by its synonym 2-Chloro-5-methyl-1,3-dinitrobenzene, is a halogenated aromatic nitro compound.[1][2] Its core structure consists of a toluene backbone substituted with a chlorine atom and two nitro groups. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

A summary of its key identifiers and physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5264-65-3 | [1][2][3][4] |

| Molecular Formula | C₇H₅ClN₂O₄ | [1][2][3][4] |

| Molecular Weight | 216.58 g/mol | [2][3][4] |

| Melting Point | 112 °C to 114 °C | [5][6] |

| Physical Form | Solid | [6] |

| Synonyms | 2-Chloro-5-methyl-1,3-dinitrobenzene | [1][2] |

Synthesis Protocol: From Hydroxytoluene to Chlorinated Product

The synthesis of this compound is most effectively achieved through the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-3,5-dinitrotoluene. This process involves the substitution of the hydroxyl group with a chlorine atom, a fundamental transformation in organic synthesis.

Mechanistic Rationale

The chosen reagent, phosphorus oxychloride (POCl₃), serves as a potent chlorinating agent for converting phenols and hydroxylated aromatics into their chloro-derivatives. The reaction is typically facilitated by a base, in this case, diethylaniline, which acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. This prevents potential side reactions and drives the equilibrium towards the formation of the desired product. The subsequent work-up and recrystallization steps are critical for isolating and purifying the final compound to a high degree.

Visualized Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Sources

The Synthetic Versatility of 4-Chloro-3,5-dinitrotoluene: A Technical Guide for Advanced Organic Synthesis

Abstract

4-Chloro-3,5-dinitrotoluene is a highly functionalized aromatic compound poised as a versatile building block in modern organic synthesis. The strategic positioning of a labile chlorine atom and two nitro groups on the toluene scaffold imparts a unique reactivity profile, rendering it a valuable precursor for a diverse array of molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound and its subsequent applications in the synthesis of complex organic molecules, including substituted aromatic derivatives, heterocyclic systems, and polymeric materials. Furthermore, we will delve into its potential as a synthon for the development of novel energetic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both mechanistic insights and practical, field-proven experimental protocols.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is predominantly dictated by two key reactive sites: the chlorine atom at the C-4 position and the nitro groups at the C-3 and C-5 positions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing nature of the two nitro groups positioned ortho and para to the chloro substituent. These groups stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[1] This facilitates the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound

Caption: Generalized SNAr mechanism on a dinitrochlorobenzene scaffold.

Reduction of Nitro Groups

The nitro groups of this compound can be readily reduced to the corresponding amino groups, yielding 4-chloro-3,5-diaminotoluene. This transformation opens up a vast landscape of synthetic possibilities, as the resulting diamine is a valuable precursor for the synthesis of various heterocyclic compounds and polymers. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

Applications in the Synthesis of Functionalized Aromatics

The SNAr reactivity of this compound provides a straightforward route to a variety of substituted dinitrotoluene derivatives.

Synthesis of N-Aryl Derivatives

Reaction with primary and secondary amines leads to the formation of the corresponding N-substituted-3,5-dinitrotoluenes. These reactions are typically carried out in a polar solvent, and the presence of a base may be required to neutralize the HCl generated.

Experimental Protocol: Synthesis of N-Phenyl-4-amino-3,5-dinitrotoluene (Illustrative)

This protocol is adapted from the reaction of a similar substrate, 4-chloro-3,5-dinitrobenzotrifluoride, with aniline.[2]

-

Reaction Setup: To a solution of this compound (1.0 mmol) in 10 mL of ethanol in a round-bottom flask, add aniline (1.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the desired N-phenyl-4-amino-3,5-dinitrotoluene.

Synthesis of Aryl Ethers and Thioethers

Alkoxides and thiolates are also effective nucleophiles for the displacement of the chlorine atom, leading to the formation of aryl ethers and thioethers, respectively. These reactions are typically performed under anhydrous conditions to prevent competing hydrolysis reactions.

Experimental Protocol: Synthesis of 4-Methoxy-3,5-dinitrotoluene (Illustrative)

This protocol is based on the general principles of SNAr reactions with alkoxides.[3][4]

-

Preparation of Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 mmol) in anhydrous methanol (10 mL) to prepare a solution of sodium methoxide.

-

Reaction: To the freshly prepared sodium methoxide solution, add this compound (1.0 mmol) portion-wise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields 4-methoxy-3,5-dinitrotoluene.

Synthesis of 4-Chloro-3,5-diaminotoluene

The reduction of the nitro groups in this compound is a key transformation that unlocks a wide range of synthetic applications.

Experimental Protocol: Reduction of this compound

This protocol is adapted from a similar reduction of a dinitrotoluene derivative.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place this compound (0.1 mol), iron powder (0.5 mol), and 100 mL of 50% aqueous ethanol.

-

Reaction Initiation: Heat the mixture to reflux with vigorous stirring. Slowly add a solution of concentrated hydrochloric acid (5 mL) in 25 mL of 50% aqueous ethanol.

-

Reaction Monitoring: Continue refluxing for 2-3 hours after the addition of the acid is complete. The reaction can be monitored by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture and make it alkaline with a solution of sodium hydroxide. Filter the hot mixture to remove the iron salts. The filtrate is then concentrated under reduced pressure to remove the ethanol. The aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-chloro-3,5-diaminotoluene.

Applications of 4-Chloro-3,5-diaminotoluene in Heterocyclic and Polymer Synthesis

4-Chloro-3,5-diaminotoluene, with its two nucleophilic amino groups, is an excellent starting material for the synthesis of various heterocyclic systems and high-performance polymers.

Synthesis of Benzimidazoles and Benzoxazoles

The vicinal diamine functionality can be utilized in condensation reactions with carboxylic acids or their derivatives to form benzimidazoles, or with appropriate reagents to form other fused heterocyclic systems like benzoxazoles.[6][7][8][9][10] These heterocycles are important scaffolds in medicinal chemistry and materials science.

Diagram: Synthesis of Heterocycles from 4-Chloro-3,5-diaminotoluene

Caption: Synthetic routes to benzimidazoles and benzoxazolones.

Synthesis of Polyamides and Polyimides

As an aromatic diamine, 4-chloro-3,5-diaminotoluene can be used as a monomer in polycondensation reactions with diacyl chlorides or dianhydrides to produce polyamides and polyimides, respectively.[11][12][13] The presence of the chloro substituent and the specific substitution pattern on the aromatic ring can influence the properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength.

Experimental Protocol: Synthesis of a Polyamide (Illustrative)

This protocol is a general procedure for the synthesis of aromatic polyamides.[13][14]

-

Reaction Setup: In a dry, nitrogen-purged flask, dissolve 4-chloro-3,5-diaminotoluene (1.0 mmol) in a dry polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

-

Monomer Addition: Cool the solution in an ice bath and add terephthaloyl chloride (1.0 mmol) portion-wise with vigorous stirring.

-

Polymerization: Allow the reaction to warm to room temperature and continue stirring for several hours to build the polymer chain. The viscosity of the solution will increase as the polymerization proceeds.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. The fibrous polymer is then collected by filtration, washed thoroughly with methanol and water, and dried under vacuum.

Potential Applications in Energetic Materials

Dinitrotoluene derivatives are foundational in the field of energetic materials, with 2,4,6-trinitrotoluene (TNT) being a prime example.[15] While this compound is not a direct precursor to TNT, its structural motifs and reactivity suggest potential applications in the synthesis of novel energetic materials.[16][17][18]

The introduction of further nitro groups or the formation of polynitro-functionalized derivatives through the reactions described above could lead to compounds with high energy density. For instance, the replacement of the chlorine with nitrogen-rich groups (e.g., azides, tetrazoles) via SNAr could yield energetic compounds. Furthermore, the diaminotoluene derivative can be a precursor to other thermally stable energetic polymers.

Conclusion

This compound is a versatile and reactive building block with significant potential in various fields of organic synthesis. Its facile participation in nucleophilic aromatic substitution and the accessibility of its corresponding diamine through reduction provide multiple avenues for the creation of complex and functionalized molecules. The applications highlighted in this guide, from the synthesis of substituted aromatics and heterocycles to the preparation of high-performance polymers and potential energetic materials, underscore the value of this compound in the synthetic chemist's toolbox. Further exploration of its reactivity is poised to uncover even more innovative applications in materials science and drug discovery.

References

- Szala, M. (2020). New energetic materials derived from common explosives. Review. Materiały Wysokoenergetyczne, 12(1), 90-110.

- Szala, M. (2020). New energetic materials derived from common explosives. Review 2,4,6-Trinitrotoluen jako źródło nowoczesny.

- Kim, J. H., et al. (2018). Synthesis of a new diamine and its effect on the residual stress of colorless polyimide. Korean Journal of Chemical Engineering, 35(3), 777-783.

- Gaur, R., et al. (2017). Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt. ChemistrySelect, 2(27), 8438-8442.

-

ResearchGate. (n.d.). Substrate scope of benzimidazole products from 3,4‐diaminotoluene.... Retrieved from [Link]

-

Wikipedia. (2024). TNT. Retrieved from [Link]

-

Brainly. (2020). Predict the product formed in the nucleophilic aromatic substitution reaction between.... Retrieved from [Link]

-

Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

- Zabegaeva, O. N., et al. (2022). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' - ... INEOS OPEN, 5(6), 170-176.

-

Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

- Nguyen, T. L. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34063-34111.

-

MDPI. (2021). Functional Aromatic Polyamides. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diaminotoluene. Retrieved from [Link]

-

LookChem. (n.d.). Cas 121-14-2,2,4-Dinitrotoluene. Retrieved from [Link]

- Al-Howsawaya, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(9), 536-539.

- Google Patents. (n.d.). CN104327008A - Synthesis method of benzoxazole compound.

-

Chegg. (2016). Solved Propose a nucleophilic aromatic substitution.... Retrieved from [Link]

-

Wikipedia. (2024). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chegg. (2019). a) Predict the product formed in the nucleophilic aromatic substitution.... Retrieved from [Link]

-

Pearson. (n.d.). Predict the major products of the following reactions.... Retrieved from [Link]

-

Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. Retrieved from [Link]

-

World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

- Kumar, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24361-24383.

-

ResearchGate. (n.d.). Polyamide Syntheses. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 3. brainly.com [brainly.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ineosopen.org [ineosopen.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. TNT - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. New energetic materials derived from common explosives. Review - Materiały Wysokoenergetyczne - Tom T. 12(1) (2020) - BazTech - Yadda [yadda.icm.edu.pl]

- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-depth Technical Guide to the Solubility of 4-Chloro-3,5-dinitrotoluene in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3,5-dinitrotoluene, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering both predictive insights and detailed experimental protocols for precise quantification.

Introduction: The Significance of Solubility in a Research Context

This compound is a chlorinated nitroaromatic compound with significant applications in chemical synthesis.[1] Its utility as a building block necessitates a thorough understanding of its behavior in various solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and the formulation of products. An informed choice of solvent can significantly enhance reaction yields and purity, making solubility data indispensable for process optimization and scale-up.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally similar compounds and fundamental chemical principles to provide a robust framework for predicting and determining its solubility.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [2][3] |

| Molecular Weight | 216.58 g/mol | [2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | 114 °C | |

| Boiling Point | 343 °C at 760 mmHg |

The presence of a chlorine atom and two nitro groups on the toluene backbone imparts a significant degree of polarity to the molecule. The nitro groups, in particular, are strong electron-withdrawing groups, which can influence intermolecular interactions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the presence of polar functional groups.

For this compound, the presence of the polar nitro groups suggests that it will exhibit favorable solubility in polar organic solvents. Conversely, its solubility in nonpolar solvents is expected to be limited.

Expected Solubility in Common Organic Solvents: A Qualitative Analysis

Based on the solubility of structurally related dinitrotoluene (DNT) isomers and other chlorinated nitroaromatic compounds, we can infer the likely solubility of this compound in a range of common organic solvents. DNT isomers, for instance, are known to be soluble in acetone, ethanol, benzene, and toluene.[4][5][6]

Table of Expected Solubility:

| Solvent | Polarity | Expected Solubility of this compound | Rationale |

| Methanol | Polar Protic | High | The polar nature of methanol should facilitate dissolution. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds should promote solubility. A synthesis protocol mentions recrystallization from ethanol, indicating good solubility at elevated temperatures.[7] |

| Acetone | Polar Aprotic | High | As a polar aprotic solvent, acetone is expected to be an effective solvent. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Its moderate polarity should allow for reasonable solubility. |

| Dichloromethane | Moderately Polar | Moderate | Expected to be a suitable solvent due to its moderate polarity. |

| Chloroform | Moderately Polar | Moderate | Similar to dichloromethane, chloroform should be a viable solvent.[8] |

| Toluene | Nonpolar | Low to Moderate | While toluene is nonpolar, the presence of the toluene backbone in the solute may lead to some degree of solubility.[8] |

| Hexane | Nonpolar | Low | The significant difference in polarity between hexane and the solute suggests poor solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric method, a reliable and widely used technique.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Oven

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound using the gravimetric method.

Step-by-Step Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.

-

Sampling: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry container. This step ensures the removal of any fine, suspended particles.

-

Solvent Evaporation: Place the container in an oven set to a temperature that is high enough to evaporate the solvent but well below the melting point of this compound to avoid decomposition.

-

Mass Determination: After complete evaporation of the solvent, allow the container to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The mass of the dissolved solute is the difference between the final mass of the container with the dried solute and the initial mass of the empty container. The solubility can then be calculated and expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Data Interpretation and Molecular Interactions

The experimentally determined solubility values can be rationalized by considering the intermolecular forces between the solute and the solvent molecules.

Caption: Intermolecular interactions governing the solubility of this compound.

In polar solvents, strong dipole-dipole interactions between the polar nitro groups of the solute and the polar functional groups of the solvent will be the primary driving force for dissolution. In nonpolar solvents, the dominant intermolecular forces will be the much weaker London dispersion forces, leading to lower solubility.

Conclusion

References

- OECD Existing Chemicals Database. (n.d.). Dinitrotoluene (isomers mixture) CAS N°: 25321-14-6.

- Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11761, 2,3-Dinitrotoluene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8461, 2,4-Dinitrotoluene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12075, 2,5-Dinitrotoluene.

- Solubility of Things. (n.d.). 4-Chloro-3-nitrotoluene.

- Apollo Scientific. (n.d.). This compound.

- University of Sydney. (2023). Solubility of Organic Compounds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12067, 3,5-Dinitrotoluene.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C7H5ClN2O4).

- National Oceanic and Atmospheric Administration. (n.d.). 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE. CAMEO Chemicals.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9809, 4-Chloro-3,5-dinitrobenzotrifluoride.

- Wikipedia. (n.d.). Toluene.

- Guidechem. (n.d.). This compound 5264-65-3 wiki.

- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.

- Enviro Wiki. (2022).

- PubMed Central. (2021).

- PrepChem.com. (n.d.). Synthesis of this compound.

- National Technical Information Service. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Dabos. (n.d.). 4-CHLORO-3 5-DINITROTOLUENE 1G - OR9518-1G.

- SIELC Technologies. (2018). This compound.

- VSNCHEM. (n.d.). vz28740 this compound.

- PubMed Central. (2011).

- PubMed Central. (2009).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8377, 4-Chloro-3,5-dinitrobenzoic acid.

- ChemicalBook. (2025).

Sources

- 1. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Historical Synthesis of 4-Chloro-3,5-dinitrotoluene

This in-depth technical guide explores the historical methodologies for the preparation of 4-Chloro-3,5-dinitrotoluene, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. We will delve into the core synthetic strategies, providing not just procedural steps but also the underlying chemical principles and rationale that governed these historical preparations.

Introduction

This compound is a substituted aromatic compound of significant interest due to the reactive nature of its nitro groups and chlorine atom, making it a versatile precursor for the synthesis of more complex molecules. The historical preparation of this compound has relied on classical aromatic chemistry, primarily involving nitration and substitution reactions. This guide will focus on two principal historical routes: the direct nitration of p-chlorotoluene and the transformation of a phenolic precursor.

Synthetic Strategies and Methodologies

The historical synthesis of this compound has predominantly followed two logical pathways, each with its own set of advantages and challenges. Below, we examine these methods in detail.

Method 1: Nitration of p-Chlorotoluene

A common and direct approach to synthesizing nitroaromatic compounds is through electrophilic aromatic substitution, specifically nitration. The synthesis of this compound can be envisioned as a two-step nitration of p-chlorotoluene.

Chemical Principles: The methyl (-CH₃) and chloro (-Cl) substituents on the benzene ring are both ortho-, para-directing groups. However, the methyl group is an activating group, while the chloro group is a deactivating group. In the initial nitration of p-chlorotoluene, the incoming nitro group is directed to the positions ortho to the activating methyl group (positions 2 and 6) and ortho to the deactivating chloro group (positions 3 and 5). This results in a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. Subsequent dinitration of the mononitro intermediates would then be required to introduce the second nitro group at the remaining available ortho/para position relative to the methyl group. The challenge in this approach lies in controlling the reaction conditions to achieve the desired dinitration and to separate the desired 3,5-dinitro isomer from other potential byproducts. Historical literature indicates that the nitration of p-chlorotoluene can lead to the formation of dinitro products, which were often considered impurities to be minimized during mononitration.

Reaction Pathway:

Caption: Nitration pathway from p-Chlorotoluene.

Experimental Protocol (Conceptual):

While specific historical protocols for the direct dinitration to this compound are not explicitly detailed in the provided search results, a general procedure can be inferred from the extensive literature on the nitration of p-chlorotoluene.

-

Mononitration: p-Chlorotoluene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1] The reaction temperature is carefully controlled, often at low temperatures (-5 to 15 °C), to manage the exothermic nature of the reaction and to influence the isomer distribution.[2]

-

Isolation of Mononitro Intermediates: The crude product, a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, is isolated by pouring the reaction mixture into water and separating the organic layer. Purification is typically achieved through fractional distillation and freezing operations.

-

Dinitration: The isolated mononitrochlorotoluene (or the mixture) is subjected to a second, more forceful nitration using a stronger nitrating agent or more vigorous reaction conditions (e.g., higher temperatures or fuming nitric/sulfuric acid) to introduce the second nitro group.

-

Purification: The final product, this compound, is then isolated and purified, likely through recrystallization.

Method 2: From 4-Hydroxy-3,5-dinitrotoluene

An alternative historical synthesis begins with a precursor that already contains the dinitro functionality, 4-hydroxy-3,5-dinitrotoluene. This method circumvents the challenges of controlling the regioselectivity of the dinitration of p-chlorotoluene.

Chemical Principles: This synthesis involves the conversion of a hydroxyl group (-OH) to a chloro group (-Cl). This transformation can be achieved using various chlorinating agents. The provided historical method utilizes phosphorus oxychloride (POCl₃) in the presence of a base, diethylaniline.[3] The hydroxyl group of the phenol is a poor leaving group. Phosphorus oxychloride acts as a dehydrating and chlorinating agent. The reaction likely proceeds through the formation of a dichlorophosphate ester intermediate, which is then susceptible to nucleophilic attack by a chloride ion to displace the phosphate group and form the desired aryl chloride. The diethylaniline acts as a base to neutralize the HCl produced during the reaction.

Reaction Pathway:

Caption: Conversion of the hydroxyl group to a chloro group.

Experimental Protocol:

The following protocol is based on a documented historical procedure.[3]

-

Reaction Setup: A mixture of 100 parts (by weight) of 4-hydroxy-3,5-dinitrotoluene, approximately 750 parts by volume of phosphorus oxychloride, and about 1250 parts by volume of diethylaniline (previously dried over calcium carbonate) is prepared in a suitable reaction vessel equipped with a stirrer.[3]

-

Heating: The reaction mixture is heated to approximately 90°C for about 2.5 hours with continuous stirring.[3]

-

Workup: After the reaction is complete, the mixture is carefully poured onto ice.[3]

-

Extraction: The aqueous mixture is then extracted with methylene chloride.[3]

-

Isolation: The methylene chloride extract is collected, and the solvent is removed using a rotary evaporator.[3]

-

Purification: The crude product is purified by recrystallization from ethanol to yield approximately 65 parts of this compound.[3] The reported melting point of the purified product is about 112°C to 113°C, with a yield of approximately 70% of the theoretical maximum.[3]

Quantitative Data Summary

| Parameter | Method 1: Nitration of p-Chlorotoluene | Method 2: From 4-Hydroxy-3,5-dinitrotoluene |

| Starting Material | p-Chlorotoluene | 4-Hydroxy-3,5-dinitrotoluene |

| Key Reagents | Nitric Acid, Sulfuric Acid | Phosphorus Oxychloride, Diethylaniline |

| Reaction Temperature | Low temperatures for mononitration (e.g., -5 to 15°C); higher for dinitration. | Approximately 90°C[3] |

| Reaction Time | Variable, dependent on specific conditions. | Approximately 2.5 hours[3] |

| Reported Yield | Not explicitly stated for the dinitro product, but mononitration yields are reported. | Approximately 70%[3] |

| Purification Method | Fractional distillation and freezing for intermediates[2]; recrystallization for the final product. | Recrystallization from ethanol[3] |

Conclusion

The historical preparation of this compound showcases classical synthetic organic chemistry principles. The direct nitration of p-chlorotoluene presents challenges in controlling regioselectivity and avoiding over-nitration, requiring careful control of reaction conditions and purification of isomeric mixtures. In contrast, the synthesis from 4-hydroxy-3,5-dinitrotoluene offers a more direct route to the desired product by starting with a precursor that already possesses the required dinitro substitution pattern. The choice of synthetic route in a historical context would have been dictated by the availability of starting materials, the desired purity of the final product, and the scalability of the process. This guide provides a foundational understanding of these historical methods for contemporary researchers and scientists.

References

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Chloro-3,5-dinitrotoluene and its Impurities

Abstract

This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3,5-dinitrotoluene (CDNT) and the separation of its potential process-related impurities and degradation products. The developed method is crucial for quality control and stability assessment in research, development, and manufacturing environments. The protocol details a comprehensive approach, including the rationale for chromatographic conditions, sample and standard preparation, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

This compound (CDNT), with the CAS Number 5264-65-3 and molecular formula C₇H₅ClN₂O₄, is a significant intermediate in the synthesis of various organic compounds.[4][5] Given its reactive nature as a nitroaromatic compound, ensuring its purity is paramount for the safety and efficacy of downstream applications. A reliable analytical method is required to identify and quantify potential impurities that may arise during synthesis or upon storage.

The primary synthesis route for CDNT involves the reaction of 4-hydroxy-3,5-dinitrotoluene with a chlorinating agent such as phosphorus oxychloride.[6] This process can lead to impurities such as unreacted starting material and various isomeric byproducts. Furthermore, the inherent instability of nitroaromatic compounds necessitates a stability-indicating method that can resolve the parent compound from any potential degradants formed under stress conditions.[7][8]

This application note describes a reversed-phase HPLC (RP-HPLC) method that provides excellent selectivity for CDNT and its related substances. The method's development was guided by the need to separate structurally similar isomers, a common challenge with nitroaromatic compounds.[9][10][11]

Experimental

Instrumentation and Materials

-

HPLC System: A quaternary HPLC system with a UV detector.

-

Column: Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm). The use of a phenyl-hexyl stationary phase is recommended for enhanced resolution of aromatic and nitroaromatic isomers due to π-π interactions.[9][10]

-

Software: Chromatographic data acquisition and processing software.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

-

Potential impurity reference standards (e.g., 4-hydroxy-3,5-dinitrotoluene, other chlorodinitrotoluene isomers)

-

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. The selection of a gradient elution is crucial for achieving a good separation of all potential impurities within a reasonable runtime. The UV detection wavelength of 254 nm is chosen as it provides good sensitivity for nitroaromatic compounds.[1][12]

| Parameter | Condition |

| Column | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-30% B, 18-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Preparation of Solutions

-

Standard Stock Solution (CDNT): Accurately weigh about 25 mg of CDNT reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Impurity Stock Solutions: Prepare individual stock solutions of potential impurities (e.g., 4-hydroxy-3,5-dinitrotoluene) in a similar manner.

-

Working Standard Solution: Prepare a working standard solution by diluting the stock solutions with the diluent to a final concentration of approximately 100 µg/mL for CDNT and 1 µg/mL for each impurity.

-

Sample Solution: Accurately weigh a sample of CDNT, and prepare a solution with a nominal concentration of 1 mg/mL in the diluent.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2][3] The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a sample of CDNT.[8] The sample was subjected to various stress conditions to induce degradation.

-

Acid Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH.

-

Base Hydrolysis: 1 mL of the sample solution was mixed with 1 mL of 1N NaOH and kept at room temperature for 2 hours. The solution was then neutralized with 1N HCl.

-

Oxidative Degradation: 1 mL of the sample solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

-

Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours. A solution was then prepared from the stressed solid.

-

Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 48 hours. A solution was then prepared from the stressed solid.

The chromatograms from the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.

Results and Discussion

Method Development and Optimization

The primary objective of the method development was to achieve baseline separation of CDNT from its potential impurities. The synthesis of CDNT from 4-hydroxy-3,5-dinitrotoluene using phosphorus oxychloride suggests that the starting material is a likely impurity.[6] Additionally, isomeric byproducts are common in the synthesis of nitroaromatic compounds.[9][11] The Phenyl-Hexyl column provided superior selectivity for these closely related compounds compared to a standard C18 column. A gradient elution with acetonitrile and water containing a small amount of phosphoric acid to sharpen the peaks was found to be optimal.

Potential Impurities

Based on the synthesis route and general knowledge of related chemical processes, the following potential impurities were considered:

| Impurity | Origin |

| 4-hydroxy-3,5-dinitrotoluene | Unreacted starting material |

| 2-Chloro-3,5-dinitrotoluene | Isomeric byproduct |

| Other chlorodinitrotoluene isomers | Isomeric byproducts |

| Dinitrotoluene isomers | Byproducts from potential side reactions |

Chromatographic Performance

The developed method demonstrated good chromatographic performance with symmetrical peaks and adequate resolution between all components. A representative chromatogram showing the separation of CDNT and its potential impurities is depicted below.

(Note: A representative chromatogram would be inserted here in a formal application note)

The expected elution order and approximate retention times are provided in the following table. Actual retention times may vary depending on the specific HPLC system and column used.

| Compound | Approximate Retention Time (min) |

| 4-hydroxy-3,5-dinitrotoluene | 5.2 |

| Other dinitrotoluene isomers | 8.0 - 10.0 |

| 2-Chloro-3,5-dinitrotoluene | 11.5 |

| This compound (CDNT) | 12.8 |

Forced Degradation Results

The forced degradation studies showed that CDNT is susceptible to degradation under basic and oxidative conditions. Significant degradation was observed with the formation of additional peaks, which were well-resolved from the main CDNT peak, thus confirming the stability-indicating nature of the method.

Protocols

HPLC System Setup and Equilibration

-

Install the Phenyl-Hexyl column in the HPLC system.

-

Purge the system with the mobile phases.

-

Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.

Analytical Procedure

-

Inject a blank (diluent) to ensure the system is clean.

-

Inject the working standard solution in replicate (e.g., n=5) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Calculate the amount of impurities and the assay of CDNT using the peak areas.

Workflow Diagrams

Analytical Workflow

References

- 1. rsc.org [rsc.org]

- 2. quora.com [quora.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. prepchem.com [prepchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Note: A Validated Protocol for the Regioselective Nitration of 4-Chlorotoluene

Abstract

The nitration of substituted aromatic compounds is a cornerstone of synthetic organic chemistry, providing essential intermediates for a vast array of applications, including the manufacturing of pharmaceuticals, agrochemicals, and dyes. This document provides a comprehensive, field-tested protocol for the nitration of 4-chlorotoluene. We delve into the mechanistic principles governing the reaction's regioselectivity, offer a detailed, step-by-step experimental procedure with an emphasis on safety and reproducibility, and outline methods for product isolation and characterization. This guide is designed for researchers and process chemists, ensuring a robust understanding and successful execution of this important electrophilic aromatic substitution reaction.

Introduction: The Synthetic Value of Nitrated Chlorotoluenes

4-Chlorotoluene serves as a readily available starting material for the synthesis of valuable nitroaromatic derivatives. The introduction of a nitro (-NO₂) group onto the aromatic ring via electrophilic aromatic substitution dramatically alters its chemical properties, paving the way for subsequent functional group transformations. The primary products of the mononitration of 4-chlorotoluene, 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, are key precursors for compounds like ortho-toluidine derivatives, which are integral to the production of azo dyes[1]. Understanding the principles that control the isomeric distribution and developing a safe, efficient protocol are critical for laboratory and industrial synthesis.

This application note provides a self-validating protocol that explains the causality behind each experimental step, ensuring both safety and a high-purity yield of the desired isomers.

Mechanistic Insights: Controlling Regioselectivity

The nitration of 4-chlorotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is governed by the electronic effects of the substituents already present on the aromatic ring: the methyl (-CH₃) group and the chlorine (-Cl) atom.

2.1. Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion[2][3].

2.2. The Role of Directing Groups

The position of the incoming nitro group is not random; it is directed by the existing substituents:

-

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.

-

Chlorine Atom (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho, para-director.

In 4-chlorotoluene, the para position is already occupied by the chlorine atom. Therefore, the substitution is directed to the positions ortho and meta to the chlorine atom, which correspond to the positions ortho and ortho to the methyl group. The interplay between the activating methyl group and the deactivating but ortho, para-directing chloro group results in the formation of two principal isomers: 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene . Experimental studies have consistently shown that the reaction yields a mixture of these isomers, typically in a ratio of approximately 65% of the 2-nitro isomer and 35% of the 3-nitro isomer[4][5].

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety and control over the reaction parameters.